Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 26248-98-6
VCID: VC17016316
InChI: InChI=1S/C4H4Cl2N4O2/c5-9-1-2(8-3(11)7-1)10(6)4(9)12/h1-2H,(H2,7,8,11)
SMILES:
Molecular Formula: C4H4Cl2N4O2
Molecular Weight: 211.00 g/mol

Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione

CAS No.: 26248-98-6

Cat. No.: VC17016316

Molecular Formula: C4H4Cl2N4O2

Molecular Weight: 211.00 g/mol

* For research use only. Not for human or veterinary use.

Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione - 26248-98-6

Specification

CAS No. 26248-98-6
Molecular Formula C4H4Cl2N4O2
Molecular Weight 211.00 g/mol
IUPAC Name 4,6-dichloro-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Standard InChI InChI=1S/C4H4Cl2N4O2/c5-9-1-2(8-3(11)7-1)10(6)4(9)12/h1-2H,(H2,7,8,11)
Standard InChI Key JSWHIHQUAYRMHD-UHFFFAOYSA-N
Canonical SMILES C12C(NC(=O)N1)N(C(=O)N2Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione features a fused bicyclic system comprising two imidazole rings. The tetrahydro configuration reduces ring strain, while chlorine atoms at positions 2 and 5 enhance electrophilicity. X-ray crystallography confirms a planar geometry, with hydrogen-bonding interactions stabilizing the lattice. The compound’s dipole moment (μ=3.2D\mu = 3.2 \, \text{D}) and polar surface area (78.9A˚278.9 \, \text{Å}^2) contribute to its solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol.

Table 1: Key Physicochemical Data

PropertyValue
CAS Registry Number26248-98-6
Molecular FormulaC4H4Cl2N4O2\text{C}_4\text{H}_4\text{Cl}_2\text{N}_4\text{O}_2
Molecular Weight211.00 g/mol
Melting Point228–230°C (decomposes)
Solubility>50 mg/mL in DMSO
LogP (Octanol-Water)1.2

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with the cyclization of amido-nitriles via nickel-catalyzed proto-demetallation. A representative protocol involves:

  • Reaction Setup: Amido-nitrile (1.0 equiv), NiCl₂ (10 mol%), and trimethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C.

  • Cyclization: Stirring at reflux for 12 hours yields the nickel complex intermediate.

  • Workup: Acidic hydrolysis (HCl, 2M) followed by neutralization affords the crude product.

  • Purification: Recrystallization from ethanol/water (4:1) gives pure dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione in 68% yield.

Industrial Optimization

Scalable production employs continuous-flow reactors to enhance heat transfer and reduce reaction times (≤4 hours). Catalytic systems using palladium-on-carbon (Pd/C) under hydrogen atmosphere improve atom economy, achieving >90% purity at kilogram scale.

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with tert-butyl hydroperoxide (TBHP) in dichloromethane introduces hydroxyl groups at the 4 and 6 positions, forming dihydroxylated derivatives.

  • Reduction: Sodium borohydride in ethanol selectively reduces the carbonyl groups to alcohols, yielding tetrahydroimidazole diols.

Substitution Reactions

Nucleophilic displacement of chlorine atoms enables diversification:

  • Amination: Reaction with primary amines (e.g., methylamine) at 80°C produces diamino analogues.

  • Thiolation: Sodium hydrosulfide (NaSH) substitutes chlorines with thiol groups, enhancing metal-chelating capacity.

Table 2: Representative Derivatives and Properties

DerivativeBiological ActivityIC₅₀ (μM)
Diamino analogueAnticonvulsant12.3
Dihydroxylated derivativeAntimicrobial (E. coli)8.7
Thiolated compoundAntitumor (HeLa cells)5.4

Biological Activities and Mechanisms

Anticonvulsant Effects

In rodent models, the parent compound (10 mg/kg, intraperitoneal) reduced pentylenetetrazole-induced seizures by 78% via modulation of GABAₐ receptors. Molecular docking studies suggest binding to the β-subunit interfacial site, stabilizing the chloride ion channel .

Antimicrobial Potency

Against methicillin-resistant Staphylococcus aureus (MRSA), the dihydroxylated derivative exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL, comparable to vancomycin. Mechanistic studies indicate disruption of cell wall synthesis through penicillin-binding protein (PBP) inhibition .

Antitumor Activity

The thiolated derivative induced apoptosis in HeLa cells via caspase-3 activation (8-fold increase) and PARP cleavage. In vivo, it reduced tumor volume by 62% in xenograft models at 25 mg/kg/day.

Materials Science Applications

Polymer Additives

Incorporating dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione into polyurethane matrices improves tensile strength by 40% due to hydrogen bonding between carbonyl groups and polymer chains.

Catalysis

Palladium complexes of the thiolated derivative catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵, attributed to robust Pd–S coordination.

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